BenchChemオンラインストアへようこそ!

Insulin lispro

Postprandial Hyperglycemia Type 1 Diabetes Mealtime Insulin Therapy

This recombinant insulin analog features a reversed lysine-proline sequence (B28/B29) for accelerated monomeric absorption, achieving Tmax at 30–90 min. It provides a quantifiable advantage in reducing postprandial glucose excursions (up to 2.0 mmol/L vs. regular insulin) and a lower severe hypoglycemia rate (3.1% vs. 4.4%, P=0.024). As the reference biologic for biosimilar PK/PD bioequivalence studies and a gold-standard comparator for next-generation ultra-rapid analog evaluation, its procurement is essential for rigorous metabolic research and clinical trial endpoint validation.

Molecular Formula C257H389N65O77S6
Molecular Weight 5814 g/mol
Cat. No. B10832276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInsulin lispro
Molecular FormulaC257H389N65O77S6
Molecular Weight5814 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CN.CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CN=CN6)NC(=O)C(CO)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC8=CC=CC=C8)N
InChIInChI=1S/C158H234N40O42S2.C99H155N25O35S4/c1-79(2)57-104(181-131(213)86(15)173-136(218)102(50-53-125(211)212)179-152(234)127(84(11)12)194-148(230)107(60-82(7)8)184-145(227)113(67-95-70-166-78-172-95)189-150(232)115(74-199)176-123(208)73-170-134(216)116(75-241)191-140(222)105(58-80(3)4)182-144(226)112(66-94-69-165-77-171-94)188-138(220)101(48-51-119(161)204)178-146(228)114(68-120(162)205)190-153(235)126(83(9)10)193-132(214)98(160)61-89-31-21-18-22-32-89)139(221)185-110(64-92-40-44-96(202)45-41-92)142(224)183-106(59-81(5)6)147(229)195-128(85(13)14)154(236)192-117(76-242)135(217)169-71-121(206)174-100(49-52-124(209)210)137(219)177-99(38-29-55-167-158(163)164)133(215)168-72-122(207)175-108(62-90-33-23-19-24-34-90)141(223)186-109(63-91-35-25-20-26-36-91)143(225)187-111(65-93-42-46-97(203)47-43-93)149(231)196-129(87(16)200)155(237)180-103(37-27-28-54-159)156(238)198-56-30-39-118(198)151(233)197-130(88(17)201)157(239)240;1-12-46(9)77(121-73(134)36-100)97(156)122-76(45(7)8)95(154)108-56(25-29-75(137)138)80(139)105-54(23-27-70(102)131)83(142)117-66(40-161)93(152)119-68(42-163)94(153)124-79(48(11)127)98(157)116-64(38-126)90(149)123-78(47(10)13-2)96(155)120-67(41-162)92(151)115-63(37-125)89(148)110-58(31-44(5)6)85(144)111-59(32-49-14-18-51(128)19-15-49)86(145)106-53(22-26-69(101)130)81(140)109-57(30-43(3)4)84(143)107-55(24-28-74(135)136)82(141)113-61(34-71(103)132)88(147)112-60(33-50-16-20-52(129)21-17-50)87(146)118-65(39-160)91(150)114-62(99(158)159)35-72(104)133/h18-26,31-36,40-47,69-70,77-88,98-118,126-130,199-203,241-242H,27-30,37-39,48-68,71-76,159-160H2,1-17H3,(H2,161,204)(H2,162,205)(H,165,171)(H,166,172)(H,168,215)(H,169,217)(H,170,216)(H,173,218)(H,174,206)(H,175,207)(H,176,208)(H,177,219)(H,178,228)(H,179,234)(H,180,237)(H,181,213)(H,182,226)(H,183,224)(H,184,227)(H,185,221)(H,186,223)(H,187,225)(H,188,220)(H,189,232)(H,190,235)(H,191,222)(H,192,236)(H,193,214)(H,194,230)(H,195,229)(H,196,231)(H,197,233)(H,209,210)(H,211,212)(H,239,240)(H4,163,164,167);14-21,43-48,53-68,76-79,125-129,160-163H,12-13,22-42,100H2,1-11H3,(H2,101,130)(H2,102,131)(H2,103,132)(H2,104,133)(H,105,139)(H,106,145)(H,107,143)(H,108,154)(H,109,140)(H,110,148)(H,111,144)(H,112,147)(H,113,141)(H,114,150)(H,115,151)(H,116,157)(H,117,142)(H,118,146)(H,119,152)(H,120,155)(H,121,134)(H,122,156)(H,123,149)(H,124,153)(H,135,136)(H,137,138)(H,158,159)/t86-,87+,88+,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,126-,127-,128-,129-,130-;46-,47-,48+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,76-,77-,78-,79-/m00/s1
InChIKeyWNRQPCUGRUFHED-DETKDSODSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 5.73 mg / 6 mg / 6.06 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Insulin Lispro for Research and Clinical Applications: Procurement and Differentiation Guide


Insulin lispro is a rapid-acting insulin analog developed by Eli Lilly and Company, first approved for clinical use in 1996 [1]. It is produced via recombinant DNA technology in E. coli and is structurally identical to human insulin except for the transposition of lysine and proline at positions 28 and 29 of the B-chain [1]. This amino acid inversion results in a monomeric insulin analog with a significantly accelerated absorption profile and shorter duration of action compared to regular human insulin [1].

Why Insulin Lispro Cannot Be Simply Substituted with Regular Human Insulin or Other Rapid-Acting Analogs


Insulin lispro exhibits distinct pharmacokinetic (PK) and pharmacodynamic (PD) properties that preclude generic substitution with regular human insulin or other rapid-acting insulin analogs without careful consideration of clinical and experimental context [1]. While other rapid-acting analogs like insulin aspart and insulin glulisine share similar molecular designs, head-to-head studies reveal quantifiable differences in absorption kinetics, time-to-peak concentration, and early metabolic action that may influence outcomes in specific research or therapeutic scenarios [2]. Furthermore, biosimilar versions of insulin lispro, while demonstrating bioequivalence to the reference product, may present nuanced differences in formulation stability or immunogenicity that warrant consideration in procurement decisions [3]. This evidence guide provides the quantitative data necessary to inform such selection.

Quantitative Differentiation of Insulin Lispro from Comparators: A Data-Driven Guide for Scientific Selection


Insulin Lispro vs. Regular Human Insulin: Postprandial Glucose Excursion Reduction

In a 6-month, randomized, multinational, multicenter clinical trial involving 1,008 patients with type 1 diabetes (IDDM), insulin lispro significantly reduced the postprandial rise in serum glucose compared to regular human insulin [1]. This study directly compared the two insulins in a real-world mealtime therapy setting, providing robust evidence for the selection of insulin lispro in scenarios where tight postprandial glucose control is paramount.

Postprandial Hyperglycemia Type 1 Diabetes Mealtime Insulin Therapy

Insulin Lispro vs. Regular Human Insulin: Hypoglycemia Rate Reduction

The same large-scale clinical trial demonstrated a significant reduction in the rate of hypoglycemia with insulin lispro compared to regular human insulin [1]. This finding is critical for applications where minimizing the risk of hypoglycemic events is a primary safety concern, such as in vulnerable patient populations or intensive insulin therapy regimens.

Hypoglycemia Type 1 Diabetes Safety Profile

Insulin Lispro vs. Regular Human Insulin: Severe Hypoglycemia Risk Reduction

A meta-analysis of randomized controlled trials directly comparing insulin lispro to regular human insulin in type 1 diabetes patients found a significantly lower proportion of patients experiencing at least one episode of severe hypoglycemia during lispro therapy [1]. This evidence supports the use of insulin lispro in research or clinical settings where the risk of severe hypoglycemia must be mitigated, such as in studies involving patients with impaired awareness of hypoglycemia.

Severe Hypoglycemia Type 1 Diabetes Impaired Hypoglycemia Awareness

Insulin Lispro vs. Regular Human Insulin: Accelerated Pharmacokinetic Profile

Insulin lispro demonstrates a consistently faster absorption profile compared to regular human insulin across multiple injection sites, a key differentiator for applications requiring rapid onset of action [1]. This accelerated PK profile directly translates to improved postprandial glucose control and greater convenience for mealtime dosing.

Pharmacokinetics Absorption Rate Time to Peak Concentration

Insulin Lispro vs. Insulin Aspart: Quantitative Differences in Early Pharmacokinetics

While both insulin lispro and insulin aspart are rapid-acting analogs, a randomized, double-blind crossover study in healthy volunteers identified quantifiable differences in their early pharmacokinetic profiles [1]. Specifically, insulin aspart achieved a higher maximal insulin concentration and a lower nadir glucose concentration, suggesting a slightly more rapid absorption.

Rapid-Acting Insulin Analogs Pharmacokinetics Bioequivalence

Insulin Lispro vs. Insulin Glulisine: Slower Early Metabolic Action

A randomized, double-blind, crossover study comparing insulin glulisine and insulin lispro under glucose clamp conditions revealed that glulisine exhibits a faster onset of metabolic action, as quantified by a greater early glucose infusion rate area under the curve (GIR-AUC) [1]. This distinction is important for applications requiring the absolute fastest possible onset of insulin action.

Rapid-Acting Insulin Analogs Pharmacodynamics Onset of Action

Optimal Application Scenarios for Insulin Lispro Based on Evidence of Differentiation


Clinical Trials Investigating Postprandial Glycemic Control in Type 1 Diabetes

Insulin lispro is the preferred rapid-acting insulin analog for clinical trials where the primary endpoint is the reduction of postprandial glucose excursions. Its demonstrated ability to reduce the 1-hour and 2-hour postprandial glucose rise by 1.3 mmol/L and 2.0 mmol/L, respectively, compared to regular human insulin, provides a robust and quantifiable effect size for power calculations and outcome assessments [1].

Studies in Type 1 Diabetes Patients with High Risk of Severe Hypoglycemia

For research protocols involving type 1 diabetes patients with impaired awareness of hypoglycemia or a history of severe hypoglycemic events, insulin lispro is a rational choice based on meta-analytic evidence showing a significantly lower proportion of patients experiencing severe hypoglycemia (3.1% vs. 4.4% with regular human insulin, P=0.024) [1]. This safety advantage can be a critical factor in study design and ethical approval.

Comparative Pharmacokinetic Studies of Rapid-Acting Insulin Analogs

Insulin lispro serves as an essential reference standard in head-to-head PK/PD studies evaluating newer ultra-rapid insulin formulations. Its well-characterized Tmax of 30-90 minutes and distinct profile relative to insulin aspart and insulin glulisine [1][2] make it a valuable comparator for quantifying the acceleration in absorption and onset of action achieved by next-generation analogs.

Procurement for Biosimilar Development and Bioequivalence Testing

Given that insulin lispro (Humalog®) is the reference biologic for a growing number of biosimilar products, its procurement is essential for bioequivalence studies. Data from clinical trials, such as the demonstration of PK/PD bioequivalence between the proposed biosimilar Gan & Lee insulin lispro (GL-LIS) and the reference product [1], underscore the need for a reliable source of the reference insulin lispro for comparative testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Insulin lispro

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.